

Part 1: Elemental Strontium Analysis by Inductively Coupled Plasma - Mass Spectrometry (ICP-MS)

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Compound of Interest

Compound Name: *Strontium gluconate*

Cat. No.: *B157204*

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Application Note

Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) is a highly sensitive and specific technique for elemental analysis, making it exceptionally well-suited for quantifying total strontium in serum and tissue samples.[1][7] The method involves introducing a prepared sample into a high-temperature argon plasma, which atomizes and ionizes the strontium. The resulting ions are then separated by their mass-to-charge ratio and detected, allowing for precise quantification.[8] This technique can accurately measure strontium concentrations from trace endogenous levels to higher therapeutic doses.[1] A key advantage of ICP-MS is its high throughput capability and the relative simplicity of sample preparation, which often involves a straightforward dilution or acid digestion.[1] Yttrium is commonly used as an internal standard due to its similar mass and ionization potential, and its low endogenous concentration in human serum.[1]

Quantitative Data: ICP-MS Method Performance

The following table summarizes typical performance characteristics for the quantification of strontium in human serum using ICP-MS.

Parameter	Value	Source
Lower Limit of Quantification (LLOQ)	10 ng/mL	[1]
Linearity Range	10 - 250 ng/mL	[1]
Inter-assay Precision (CV)	< 6%	[3]
Intra-assay Precision (CV)	< 6%	[3]
Recovery	~100%	[3]
Isotope Monitored	⁸⁸ Sr	[1]
Internal Standard	Yttrium (Y)	[1]

Experimental Protocol: ICP-MS Analysis

1. Reagents and Materials

- Nitric Acid (HNO₃), trace metal grade, 65-70%
- Triton X-100 (for serum)
- Tetramethylammonium hydroxide (TMAH) (for soft tissues)
- Yttrium (Y) standard solution (1000 µg/mL)
- Strontium (Sr) standard solution (1000 µg/mL)
- Ultrapure deionized water (18.2 MΩ·cm)
- Certified Reference Material (e.g., Seronorm™ Trace Elements Serum)[\[1\]](#)
- Micropipettes and acid-leached polypropylene tubes

2. Standard and Internal Standard Preparation

- Internal Standard (IS) Working Solution (100 ng/mL Yttrium): Spike 200 µL of 100 µg/mL Yttrium standard into 200 mL of 1% (v/v) HNO₃ in ultrapure water.[\[1\]](#)

- Calibration Standards: Prepare a series of strontium standards (e.g., 10, 25, 50, 100, 250 ng/mL) by serial dilution of the strontium stock solution with 1% HNO₃.[\[1\]](#)

3. Sample Preparation

- For Serum Samples:
 - Allow frozen serum samples to thaw completely at room temperature.
 - Vortex samples for 10-15 seconds to ensure homogeneity.
 - In a clean polypropylene tube, combine 200 µL of serum with 1800 µL of the Internal Standard Working Solution (a 1-in-10 dilution).[\[1\]](#)
 - Cap the tube and mix gently by inversion.[\[1\]](#)
 - The sample is now ready for ICP-MS analysis. Using 1% HNO₃ for dilution is crucial as higher concentrations can cause precipitation of organic matter.[\[1\]](#)
- For Tissue Samples:
 - Accurately weigh a portion of the tissue sample (e.g., 0.1-0.5 g).
 - Soft Tissues: Dissolve the sample in a tetramethylammonium hydroxide (TMAH) solution.[\[1\]](#)[\[3\]](#)
 - Bone/Hard Tissues: Digest the sample using concentrated HNO₃.[\[1\]](#)[\[3\]](#) This can be done in loosely stoppered Teflon tubes at 90°C for 3-4 hours or using a microwave digester.[\[2\]](#)[\[8\]](#)
 - After complete digestion/dissolution, dilute the sample to an appropriate volume with ultrapure water to bring the final acid concentration to approximately 1% HNO₃.
 - Perform a final dilution step with the Internal Standard Working Solution, similar to the serum protocol, to achieve a dilution factor that places the expected strontium concentration within the calibration range.

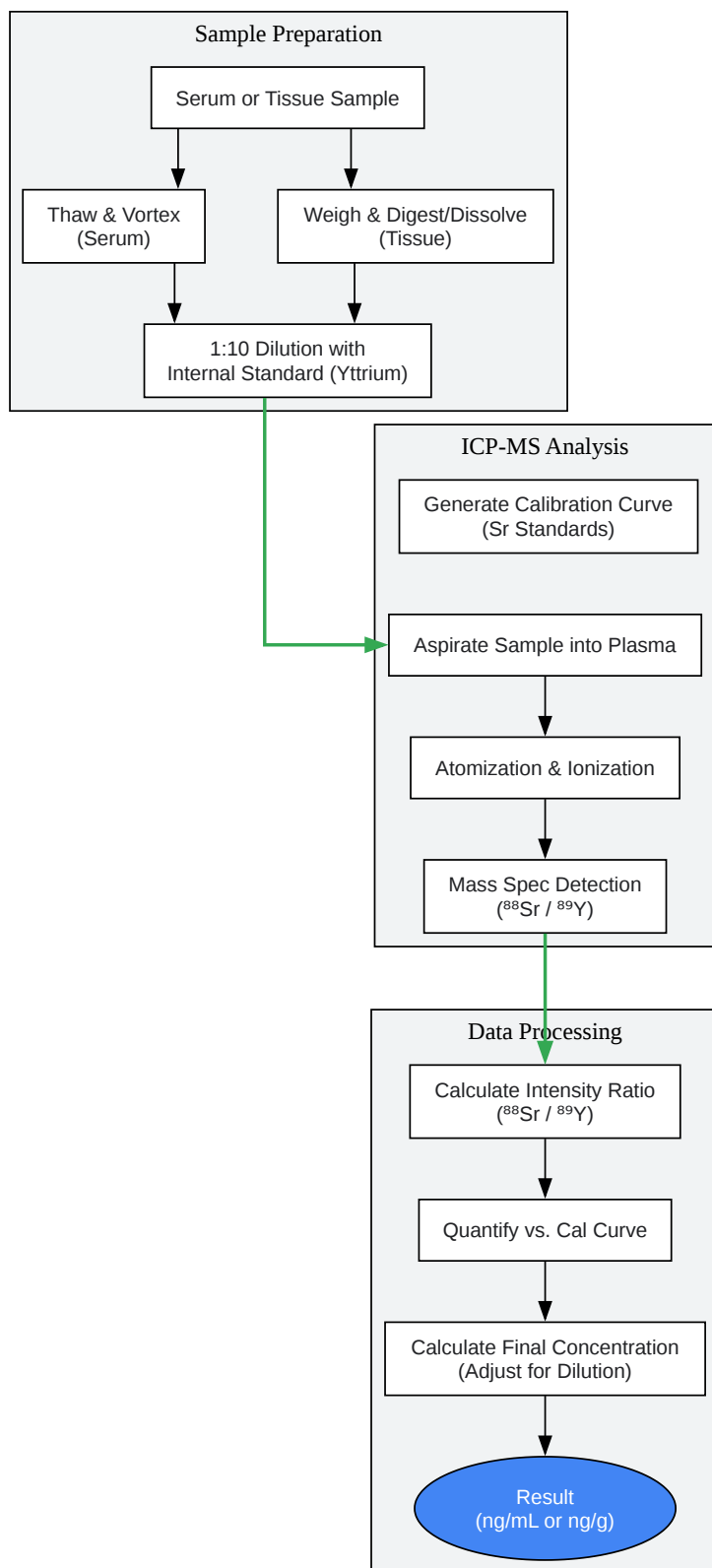
4. ICP-MS Instrumentation and Analysis

- Instrument: An inductively coupled plasma mass spectrometer (e.g., Agilent 8900 ICP-QQQ, Thermo-Fisher Scientific Neptune Plus).^[7]
- Typical Operating Conditions:
 - RF Power: 1.55 kW
 - Plasma Gas Flow: 15 L/min
 - Nebulizer Gas Flow: ~1.0 L/min
 - Isotopes Monitored: ^{88}Sr (analyte), ^{89}Y (internal standard)
- Analysis Sequence:
 - Aspirate a blank solution (1% HNO_3) to establish a baseline.
 - Run the calibration standards from lowest to highest concentration to generate a calibration curve.
 - Analyze Quality Control (QC) samples and the Certified Reference Material to verify the accuracy of the run.^[1]
 - Analyze the prepared serum and tissue samples.
 - Re-run QC samples periodically throughout the sequence to monitor instrument performance.

5. Data Processing

- Calculate the intensity ratio of ^{88}Sr to ^{89}Y for all standards and samples.
- Construct a linear regression calibration curve of the intensity ratio versus strontium concentration for the standards.
- Determine the strontium concentration in the unknown samples by interpolating their intensity ratios from the calibration curve.

- Multiply the result by the total dilution factor to obtain the final concentration in the original serum (ng/mL) or tissue (ng/g) sample.



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Workflow for Elemental Strontium Analysis by ICP-MS.

Part 2: Elemental Strontium Analysis by Zeeman Atomic Absorption Spectrometry (ZAAS)

Application Note

Zeeman Atomic Absorption Spectrometry (ZAAS) is a robust and widely used technique for the determination of trace elements, including strontium, in biological matrices.[2][3] The method relies on the principle that atoms absorb light at specific wavelengths. In ZAAS, the sample is atomized in a graphite furnace, and a light beam is passed through the atomic vapor. The application of a strong magnetic field (the Zeeman effect) splits the spectral lines, allowing for highly effective background correction, which is critical when analyzing complex samples like serum and digested tissues. This results in high accuracy and precision.[3]

Quantitative Data: ZAAS Method Performance

The following table summarizes typical performance characteristics for the quantification of strontium in various biological samples using ZAAS.

Parameter	Serum	Bone	Soft Tissues	Source
Detection Limit	1.2 µg/L	0.4 µg/g	2.2 ng/g	[3]
Sample Dilution	1:4	N/A (Digested)	N/A (Dissolved)	[3]
Inter-assay Precision (CV)	< 6%	< 6%	< 6%	[3]
Intra-assay Precision (CV)	< 6%	< 6%	< 6%	[3]
Recovery	~100%	~100%	~100%	[3]

Experimental Protocol: ZAAS Analysis

1. Reagents and Materials

- Nitric Acid (HNO₃), trace metal grade
- Triton X-100
- Tetramethylammonium hydroxide (TMAH)
- Strontium (Sr) standard solutions
- Ultrapure deionized water
- Pyrolytically coated graphite tubes

2. Standard Preparation

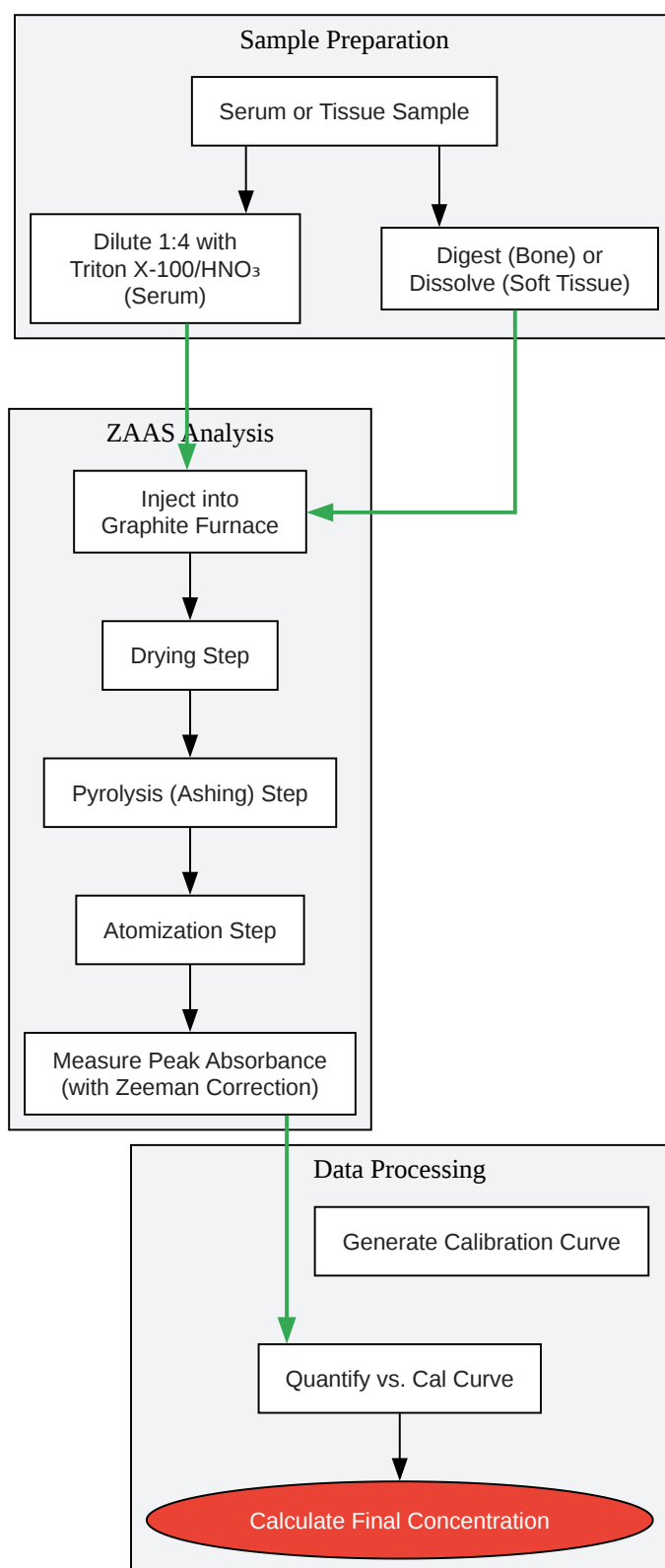
- Aqueous Calibrators: Prepare a series of strontium standards using ultrapure water. These are suitable for analyzing digested bone and tissue samples.[3]
- Matrix-Matched Calibrators: For serum analysis, prepare calibration standards in a strontium-free serum matrix to match the viscosity and composition of the samples.[3]

3. Sample Preparation

- For Serum Samples:
 - Prepare a diluent solution of 0.5 mL/L Triton X-100 and 1 mL/L HNO₃ in ultrapure water.[3]
 - Dilute serum samples 1:4 with the diluent solution. The addition of Triton X-100 improves reproducibility.[2][3]
- For Tissue Samples:
 - Bone: Digest the bone sample in concentrated HNO₃ under atmospheric pressure in loosely stoppered Teflon tubes at 90°C for 3-4 hours until a clear digest is obtained.[2] Dilute the digest to the appropriate concentration range with ultrapure water.[2]
 - Soft Tissues: Dissolve soft tissue samples in a TMAH solution in water.[3]

4. ZAAS Instrumentation and Analysis

- Instrument: A Zeeman atomic absorption spectrometer equipped with a graphite furnace atomizer.
- Typical Graphite Furnace Program:
 - Drying: Ramp to 120°C to gently evaporate the solvent.
 - Pyrolysis (Ashing): Ramp to a higher temperature (e.g., 1200°C) to remove the bulk of the sample matrix without losing the analyte.
 - Atomization: Rapidly heat to a high temperature (e.g., 2500°C) to vaporize and atomize the strontium. For soft tissues, reducing the inert gas flow during this step can increase sensitivity.^[2]
 - Cleaning: Heat to a maximum temperature to remove any remaining residue.
- Analysis:
 - Inject a small, precise volume (e.g., 20 µL) of the prepared standard or sample into the graphite tube.
 - Initiate the furnace program.
 - The instrument measures the peak absorbance of the strontium atomic vapor, which is proportional to its concentration.
 - Quantify sample concentrations by comparing their absorbance signals to the calibration curve generated from the standards.



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Workflow for Elemental Strontium Analysis by ZAAS.

Part 3: Proposed Method for Gluconate Analysis by High-Performance Liquid Chromatography (HPLC)

Application Note

To complement the elemental analysis of strontium, a separate molecular analysis is required to detect and quantify the gluconate anion. This protocol proposes a High-Performance Liquid Chromatography (HPLC) method adapted from validated procedures for calcium gluconate and other organic molecules.^{[6][9]} The method involves a protein precipitation step to clean up the serum or tissue homogenate, followed by chromatographic separation. Due to gluconate's lack of a strong chromophore, detection can be achieved using a differential refractive index detector (RID) or, for greater specificity and sensitivity, a mass spectrometer (MS).^{[4][6]} This analysis, when paired with elemental results, can confirm the presence of **strontium gluconate**.

Quantitative Data: Proposed HPLC Method Performance

The following table outlines expected performance characteristics for an HPLC-RID method for gluconate, adapted from analogous methods.

Parameter	Expected Value	Source (Adapted from)
Column	Rezex ROA-Organic Acid H+	^[6]
Mobile Phase	0.5% Formic Acid in Water	^[6]
Flow Rate	0.3 - 1.0 mL/min	^{[6][9]}
Detector	Differential Refractive Index (RID)	^[6]
Limit of Quantification (LOQ)	$\sim 2.6 \times 10^{-5}$ mol/L	^[4]
Linearity Range	To be determined	N/A
Injection Volume	50 μ L	^[6]

Experimental Protocol: Proposed HPLC-RID Analysis

1. Reagents and Materials

- Acetonitrile (ACN), HPLC grade
- Formic Acid, LC-MS grade
- Sodium or Calcium Gluconate standard
- Ultrapure deionized water
- Centrifuge and 1.5 mL microcentrifuge tubes
- Syringe filters (0.22 μ m)

2. Standard Preparation

- Prepare a stock solution of sodium or calcium gluconate in ultrapure water.
- Create a series of calibration standards by serially diluting the stock solution with water to cover the expected concentration range of gluconate in the samples.

3. Sample Preparation (Protein Precipitation)

- For Serum Samples:
 - In a microcentrifuge tube, add 200 μ L of cold acetonitrile to 100 μ L of serum (a 2:1 ratio).
 - Vortex vigorously for 30 seconds to precipitate proteins.
 - Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.
 - Carefully collect the supernatant.
 - Filter the supernatant through a 0.22 μ m syringe filter into an HPLC vial.
- For Tissue Samples:
 - Homogenize a pre-weighed tissue sample in a suitable buffer (e.g., phosphate-buffered saline) to create a tissue homogenate.
 - Centrifuge the homogenate to pellet cellular debris.

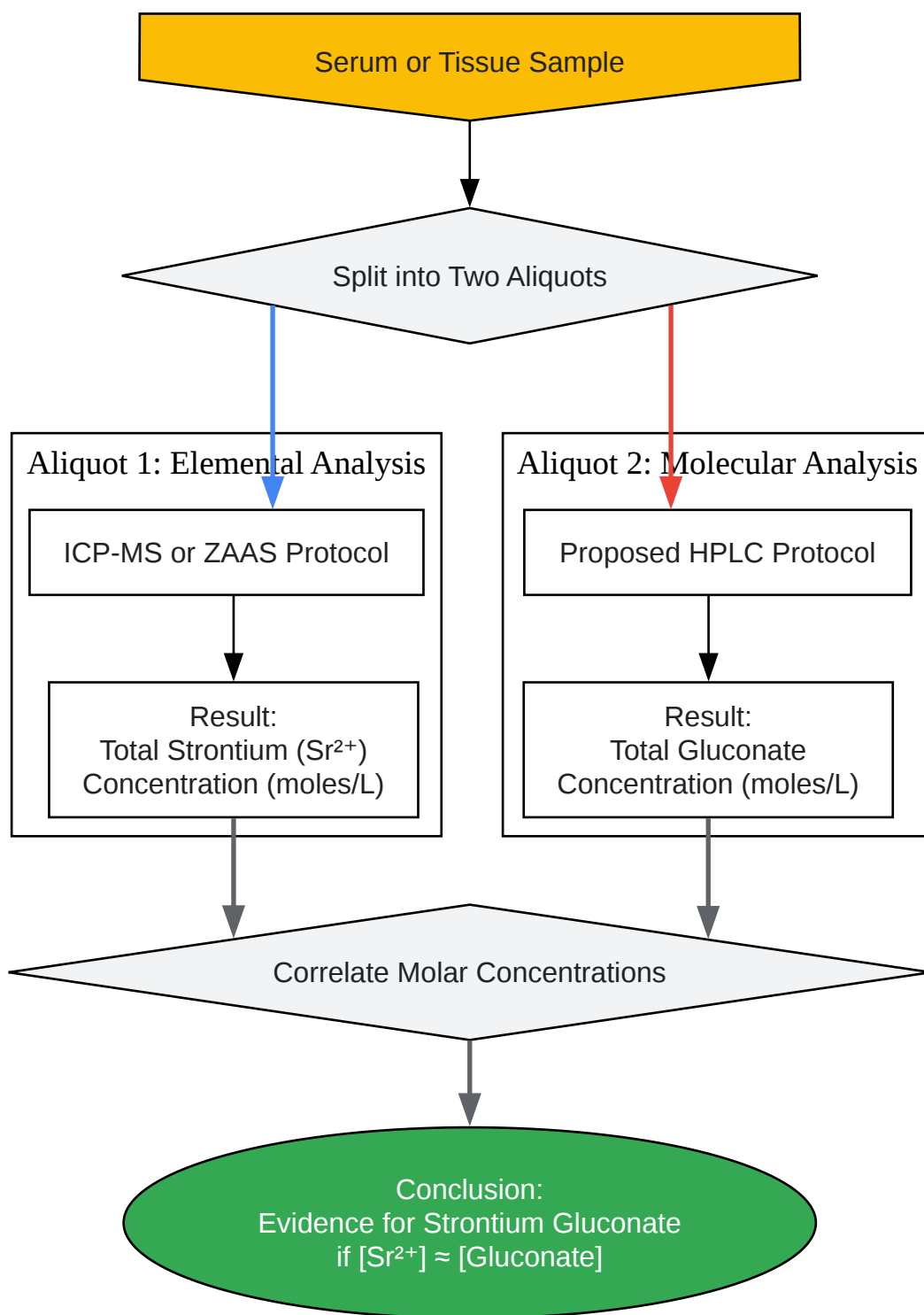
- Treat the resulting supernatant using the same protein precipitation protocol described for serum.

4. HPLC-RID Instrumentation and Analysis

- Instrument: An HPLC system equipped with a pump, autosampler, column oven, and a differential refractive index detector.
- Chromatographic Conditions:
 - Column: Rezex ROA-Organic Acid H+ (300 x 7.8mm) or equivalent ion-exclusion column. [\[6\]](#)
 - Column Temperature: 30°C. [\[6\]](#)
 - Mobile Phase: Isocratic elution with 0.5% formic acid in ultrapure water. [\[6\]](#)
 - Flow Rate: 0.3 mL/min. [\[6\]](#)
 - Injection Volume: 50 µL. [\[6\]](#)
- Analysis:
 - Equilibrate the column with the mobile phase until a stable baseline is achieved on the RID.
 - Inject the prepared standards to generate a calibration curve based on peak area versus concentration.
 - Inject the prepared samples.
 - Identify the gluconate peak in the samples by comparing its retention time to that of the standard.
 - Quantify the gluconate concentration in the samples using the calibration curve.

Part 4: Comprehensive Analytical Strategy

A definitive analysis of **strontium gluconate** in a biological sample requires a dual approach that confirms both the elemental and molecular components. The recommended strategy is to process a single source sample (e.g., a volume of serum or a tissue homogenate) and split it into two aliquots for parallel analysis.



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Logical workflow for the comprehensive analysis of **strontium gluconate**.

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